4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylicacid(HCl)
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Overview
Description
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) is a complex organic compound that features a pyrazole ring and an oxazole ring. These heterocyclic structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) typically involves multiple steps, starting with the formation of the pyrazole ring. . The reaction conditions often require the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or oxazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory processes, leading to its potential anti-inflammatory effects. Additionally, its structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
5-Ethyl-1,2-oxazole: An oxazole derivative with comparable chemical properties.
4-Methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with a carboxylic acid functional group.
Uniqueness
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) is unique due to its combination of pyrazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound in research and industry .
Biological Activity
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) is a synthetic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of pyrazole and oxazole rings, contributing to its diverse biological activities. Its IUPAC name is 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid; hydrochloride. The molecular formula is C12H15N3O3⋅HCl with a molecular weight of approximately 275.73 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have shown that 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl) can inhibit the proliferation of cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase cascade.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties . It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Cell Membrane Interaction : The structure allows it to disrupt microbial cell membranes, leading to cell death.
- Signal Transduction Pathways : It can modulate pathways that control cell growth and apoptosis.
Experimental Data
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Inhibits COX and pro-inflammatory cytokines |
Case Studies
Several case studies have explored the efficacy of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the impact of the compound on patients with bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates when treated with this compound.
- Case Study on Cancer Treatment : Laboratory studies involving various cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers compared to untreated controls.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3;/h4-5H2,1-3H3,(H,13,14)(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRNALZRJCPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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